异秦皮苷

描述

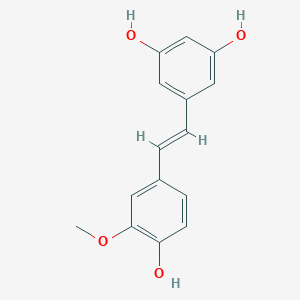

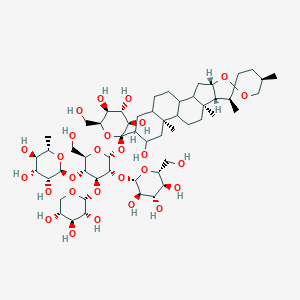

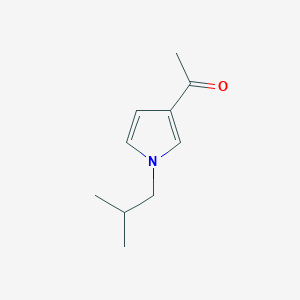

异鼠李素是一种具有甲氧基的四羟基芪类化合物。它是鼠李素的异构体,也是白藜芦醇的类似物。 这种化合物存在于多种植物中,包括中国草药麻黄属植物(Gnetum cleistostachyum, Gnetum parvifolium)和棕榈树Aiphanes aculeata的种子 。由于异鼠李素具有潜在的治疗特性,特别是在肿瘤学和心血管健康领域,它引起了广泛的关注。

科学研究应用

异鼠李素具有广泛的科学研究应用:

化学: 它被用作合成其他生物活性芪类化合物的先驱。

生物学: 研究表明它在调节基因表达和细胞通路方面具有潜力。

准备方法

合成路线和反应条件: 异鼠李素可以通过氧化偶联反应合成。 例如,来自麻黄属植物(Gnetum montanum)的天然芪类化合物(E)-异鼠李素可以用氯化铁在丙酮中于室温下处理 36 小时,以得到各种产物 。

工业生产方法: 虽然异鼠李素的具体工业生产方法尚未广泛记载,但从天然来源(如麻黄属植物(Gnetum cleistostachyum 和 Gnetum parvifolium))提取仍然是一种可行的方法。该化合物可以使用溶剂提取技术,然后进行纯化过程。

化学反应分析

反应类型: 异鼠李素会经历多种类型的化学反应,包括:

氧化: 它可以被氧化形成各种氧化产物。

还原: 还原反应可以改变其官能团。

取代: 取代反应可以将不同的取代基引入分子中。

常见试剂和条件:

氧化: 丙酮中的氯化铁通常用于氧化偶联.

还原: 可以使用标准还原剂,如硼氢化钠。

取代: 各种卤化剂可用于取代反应。

主要产物: 这些反应形成的主要产物包括异鼠李素的各种氧化和还原衍生物,它们可能具有不同的生物活性。

作用机制

相似化合物的比较

异鼠李素与其他类似化合物进行比较,例如:

异鼠李素独特的结构特征和多样的生物活性使其成为各个科学领域中备受关注的化合物。

属性

IUPAC Name |

5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNNBEZJTNCXHY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045304 | |

| Record name | Isorhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32507-66-7 | |

| Record name | Isorhapontigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32507-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhapontigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032507667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isorhapontigenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHAPONTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ49V3K5HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isorhapontigenin (ISO) exhibits its effects through interactions with various molecular targets, leading to a cascade of downstream effects. Some key examples include:

- PPARγ: ISO promotes preadipocyte differentiation by enhancing the activity and stability of PPARγ, a master regulator of adipogenesis. This leads to improved insulin sensitivity in adipocytes. []

- NF-κB and MAPK: ISO suppresses the activation of NF-κB and MAPK signaling pathways, which are key regulators of inflammation. This results in decreased production of pro-inflammatory cytokines like IL-6, TNF-α, and COX-2. [, ]

- SP1: ISO inhibits the transcriptional activity of SP1, leading to the downregulation of several target genes involved in cell cycle progression and apoptosis, such as cyclin D1 and XIAP. This contributes to cell cycle arrest and induction of apoptosis in cancer cells. [, , , ]

- AHR: ISO binds to and activates the aryl hydrocarbon receptor (AHR), leading to the inhibition of TLR4 signaling. This, in turn, reduces inflammation and protects neurons from cerebral ischemia/reperfusion injury. []

A:

- Spectroscopic data: Structural elucidation of ISO relies heavily on spectroscopic techniques like UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR. These techniques provide information about the functional groups, connectivity, and stereochemistry of the molecule. [, , , ]

- Cyclodextrin encapsulation: Encapsulating ISO in cyclodextrins significantly improves its stability in aqueous solutions, particularly at pH values below 9 and under refrigeration. This strategy also enhances its water solubility, addressing a key limitation for oral delivery. []

ANone: ISO, like many polyphenols, presents stability challenges:

- Degradation: ISO can degrade over time, especially in free form. Studies show that after 12 weeks of storage, only 15% of free ISO remained, highlighting the need for stabilization strategies. []

- Cyclodextrins: Encapsulation in cyclodextrins, particularly HP-β-CD, significantly improves ISO's stability, retaining over 78% of the compound after 12 weeks. This approach also enhances solubility, a crucial factor for oral bioavailability. []

A:

- Absorption: ISO exhibits rapid absorption after oral administration in rats. Notably, its oral bioavailability is superior to resveratrol, likely due to its methoxy group. [, ]

- Metabolism: ISO undergoes extensive phase II metabolism, including glucuronidation, sulfation, and O-methylation. Rhapontigenin and isorhapontigenin are identified as major metabolites in rats. [, ]

- Clearance: ISO demonstrates rapid clearance following intravenous administration, suggesting a potential for multiple daily dosing if required. []

- Repeated Dosing: No significant alterations in key pharmacokinetic parameters were observed after one-week of repeated oral administration of ISO, indicating no significant accumulation or auto-induction of metabolic enzymes. []

- Metabolomic Impact: One-week of ISO administration in rats led to alterations in plasma levels of several metabolites, including a reduction in arachidonic acid, cholesterol, and fructose, and an increase in tryptamine. This suggests its potential to influence metabolic pathways associated with health benefits. []

A:

- In vitro: ISO has demonstrated efficacy in various cell-based assays:

- Anti-cancer activity: It inhibits the proliferation, migration, and invasion of various cancer cell lines, including bladder, breast, and melanoma. [, , , , , , , ]

- Anti-inflammatory effects: It suppresses the production of pro-inflammatory cytokines and mediators in LPS-stimulated macrophages and airway epithelial cells. [, , ]

- Antioxidant activity: It protects against oxidative stress in various cell models, including liver microsomes, brain mitochondria, and synaptosomes. [, ]

- In vivo: ISO has shown promising results in several animal models:

- Diabetes: ISO treatment improved glucose tolerance, insulin sensitivity, and reduced adipocyte size in diabetic db/db mice. []

- Acute lung injury: It mitigated lung injury induced by lipopolysaccharide in mice by inducing autophagy and suppressing inflammation. []

- Cerebral ischemia/reperfusion injury: ISO reduced neurological deficits, infarct size, and neuronal death in a mouse model of stroke. [, ]

- Bladder cancer: It inhibited the development of invasive bladder cancer in mice exposed to the carcinogen BBN. []

ANone: Currently, there is limited information available regarding specific resistance mechanisms to ISO or its cross-resistance with other compounds.

ANone: Various analytical techniques are employed for the characterization and quantification of ISO:

- Chromatography: Liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is commonly used for separation, identification, and quantification of ISO and its metabolites in biological samples. [, , ]

- Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are utilized for structural elucidation and identification of ISO. [, , , , ]

ANone: Research on ISO spans multiple disciplines, fostering collaboration and synergistic advancements:

- Chemistry & Pharmacology: Chemical synthesis and modification of ISO are crucial for exploring structure-activity relationships, optimizing its pharmacological properties, and developing novel derivatives with enhanced activity or bioavailability. [, , , , ]

- Biology & Medicine: Understanding the molecular mechanisms of ISO's action, its effects on various cell types and tissues, and its therapeutic potential in different disease models require expertise from biologists, pharmacologists, and clinicians. [, , , , , , , , , , , , , , , , , , ]

- Nutrition & Food Science: Identifying dietary sources rich in ISO, understanding its bioavailability and metabolism in humans, and developing functional foods or supplements enriched with ISO require collaboration between nutritionists, food scientists, and chemists. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)

![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)